Home > Products > Screening Compounds P103730 > N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea
N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea -

N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea

Catalog Number: EVT-5875575
CAS Number:
Molecular Formula: C20H16N2O2S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

  • Compound Description: This compound is a hydrazine carboxamide derivative synthesized and characterized as a potential antifungal agent. It exhibits promising in vitro antifungal activity against various fungal strains. []

(E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile

  • Compound Description: This compound features a 1,3-benzodioxole ring system linked to a prop-2-enenitrile moiety via a methylene bridge. Crystallographic analysis revealed its structural features and intermolecular interactions. []

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide

  • Compound Description: This compound, a (2E)-N-phenylprop-2-enamide derivative, has been studied using spectroscopic and computational methods. Research focused on understanding its vibrational characteristics, electronic properties, and stability. []

3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide (fagaramide)

  • Compound Description: This compound, known as fagaramide, is a naturally occurring compound isolated from various plant sources. []

N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide

  • Compound Description: This compound features a 1,3-benzodioxole ring linked to a chloroacetamide group by an ethyl bridge. Its crystal structure showcases the presence of intermolecular hydrogen bonding interactions. []

1-(1,3-Benzodioxol-5-yl)-2-butanamine and Derivatives

  • Compound Description: This compound, an α-ethyl phenethylamine derivative, was investigated alongside its enantiomers and related α-methyl homolog (MDA) for their pharmacological properties. Studies revealed unique psychoactive effects, suggesting potential therapeutic applications for this class of compounds. []

(E)-N-(1,3-Benzodioxol-5-yl)-1-(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)methanimine

  • Compound Description: This compound features a 1,3-benzodioxole ring connected to a methanimine group via a complex linker incorporating a triazole ring. Its crystal structure provides insights into its conformation and intermolecular interactions. []

(–)-(R,E)-3-(1,3-benzodioxol-5-yl)-5-[(4S,5R)-5-hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylpent-4-enamide

  • Compound Description: This compound incorporates both 1,3-dioxolane and 1,3-dioxole rings within its structure, along with an amide moiety. Crystallographic analysis revealed its conformational preferences and intermolecular interactions. []

N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide

  • Compound Description: This compound is an analog of capsaicin, differing in its inclusion of a 1,3-benzodioxole ring and a 4-methylbenzamide group. Its crystal structure provides information on its conformation and intermolecular interactions. []

N-(5-Amino-2-thienyl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas

  • Compound Description: This entry encompasses a series of N-(5-amino-2-thienyl)- and N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. These compounds were subjected to electron ionization mass spectrometry studies to understand their fragmentation patterns. []

N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide and 4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide

  • Compound Description: This entry refers to two butenolide derivatives with varying substituents and conformations. []

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

  • Compound Description: This compound, another analog of capsaicin, features a 1,3-benzodioxole ring and a benzenesulfonamide group. Structural analysis of its crystal structure reveals conformational details and intermolecular interactions. []
  • Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin (BK) B1 receptor. It exhibits high affinity and selectivity for the B1 receptor and demonstrates potent antagonistic effects in various in vitro and in vivo models. []

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

  • Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor. This orally bioavailable compound exhibits good in vitro profiles and displays a characteristic molecular biomarker signature of Hsp90 inhibition both in vitro and in vivo. It demonstrates significant antitumor effects in various human cancer xenograft models. []

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide

  • Compound Description: This compound is a (2E)-N-(chlorophenyl)prop-2-enamide derivative. It has been investigated using computational methods to understand its hyperpolarizability, natural bond orbital interactions, and HOMO-LUMO energy levels. []

N-(6-allyl-1,3-benzodioxol-5-yl)-N-(tert-butoxycarbonyl)valynamide (Sf-Val)

  • Compound Description: Sf-Val is a potential antitumor agent designed based on the DNA-binding properties of safrole. Preliminary pharmacological evaluations have revealed its potent antitumor activity against sarcoma 180. Further investigations explored its capacity to stimulate Interferon (IFN)-γ and Nitric Oxide (NO) production, indicating potential immunomodulatory effects. []

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

  • Compound Description: This compound is an amuvatinib derivative that demonstrates selective toxicity towards glucose-starved tumor cells. It exhibits potential as an antineoplastic agent by inhibiting mitochondrial membrane potential, particularly in tumor cells experiencing glucose starvation. []

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile

  • Compound Description: This compound features a 1,3-benzodioxole ring linked to a tetrahydrobenzo[h]quinoline system. Structural analysis of its crystal structure reveals conformational details and intermolecular interactions. []

Hexahydrofuro[2,3-b]furan-3-yl-n-{3-[(1,3-benzodioxol-5-yl-sulfonyl)(isobutyl)amino]-1-benzyl-2-hydroxypropyl}carbamate

  • Compound Description: This compound represents a new class of bis-tetrahydrofuranbenzodioxolyl sulfonamide derivatives that act as potent inhibitors of protease activity, particularly retroviral proteases. Notably, these compounds show efficacy against retrovirus proteases resistant to multiple drugs. []

3-Amino-1-(2H-1,3-benzodioxol-5-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

  • Compound Description: This compound features a 1,3-benzodioxole ring connected to a dihydrophenanthrene system substituted with an amino group and two cyano groups. Its crystal structure provides insights into its conformational features and intermolecular interactions. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

  • Compound Description: These two compounds belong to a series of 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones. They have been investigated for their supramolecular structures and intermolecular interactions. []

2-[(1,3-Benzodioxol-5-yl)methylene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one

  • Compound Description: This compound features a 1,3-benzodioxole ring connected to a thiazolo[3,2-a]pyrimidin-3-one system via a methylene bridge. Crystallographic analysis revealed its structural features and intermolecular interactions. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)prop-2-en-1-one, 1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

  • Compound Description: These compounds are a series of 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones studied for their molecular and supramolecular structures, highlighting the role of substituents on the aryl ring in influencing their intermolecular interactions. []

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound consists of benzimidazole and imidazole rings linked by a propyl chain and further connected to a 1,3-benzodioxole moiety. Crystallographic analysis revealed its structural features and intermolecular interactions. []

Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound contains a 1,3-benzodioxole ring attached to a tetrahydropyrimidine ring with a sulfanylidene substituent. Crystallographic analysis revealed its structural features and intermolecular interactions. []

1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone

  • Compound Description: This thiosemicarbazone derivative incorporates a 1,3-benzodioxole ring. Crystallographic analysis of its structure reveals conformational details and the presence of intermolecular hydrogen bonding. []

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

  • Compound Description: This compound exhibits antimicrobial activity against various bacterial and fungal strains. Structural analysis using X-ray crystallography confirmed its S-alkylation. []

(E)-3-benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide

  • Compound Description: This compound is a synthetic flavoring substance that has been evaluated for its safety as a food additive. Toxicological studies have been conducted to assess its potential genotoxic effects, developmental toxicity, and chronic toxicity. []

4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

  • Compound Description: This compound features a 1,3-benzodioxole ring connected to a pyrazole ring substituted with a 4-methylphenyl group and an amino group. Its crystal structure provides insights into its conformational features and intermolecular interactions. []

4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide

  • Compound Description: This compound is a selective carbonic anhydrase II inhibitor studied for its biotransformation products. Studies identified an N-hydroxy metabolite formed by adding an oxygen atom to the parent drug molecule. []

N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline

  • Compound Description: This compound results from the condensation reaction between 4-chloroaniline and piperonal. Its crystal structure reveals a short O⋯Cl contact and the arrangement of molecules into corrugated layers. []

(E)-4-(4-Chlorophenyl)-N-(5-methyl-1,3-benzodioxol-5-ylmethylene)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine

  • Compound Description: This compound is a potential fungicidal agent. Structural analysis revealed the presence of thiazole and triazole rings within its structure. []

14-(1,3-Benzodioxol-5-yl)-7,14-dihydrodibenzo[a,j]acridine

  • Compound Description: This compound features a 1,3-benzodioxole ring attached to a dihydrodibenzo[a,j]acridine system. Crystallographic analysis revealed its structural features and intermolecular interactions, highlighting the presence of intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions. []

1-[5-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-2-pyrazolin-1-yl]ethanone

  • Compound Description: This compound incorporates a 1,3-benzodioxole ring linked to a pyrazoline ring, which is further substituted with a 4-methylphenyl group. Crystallographic analysis revealed its structural features and intermolecular interactions, including C—H⋯O, C—H⋯N, and C—H⋯π interactions. []

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)

  • Compound Description: MBDB, an α-ethyl homologue of MDMA (3,4-methylenedioxymethamphetamine), is a psychoactive substance with entactogenic effects. It exhibits pharmacological properties similar to MDMA but with a slower onset of action, less euphoria, and fewer stimulant effects. []

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone

  • Compound Description: This compound features a 1,3-benzodioxole ring linked to a quinolinone moiety. Its crystal structure revealed electronic polarization within the molecule and bond fixation within the quinolinone unit. []
  • Compound Description: This entry lists three synthetic cathinones, with the second compound, 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One, being structurally related to N-1,3-Benzodioxol-5-yl-N'-2-biphenylylthiourea. These compounds were characterized using a combination of analytical techniques, including single-crystal X-ray analysis, NMR, UHPLC-QQQ-MS/MS, and GC-MS. []

N-[4-(4-fluorobenzyl)piperidin-1-yl]-N′-(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxamide

  • Compound Description: This compound is a NR2B-selective NMDA receptor antagonist. It exhibits high affinity and selectivity for NR2B receptors. It has been used as a precursor for the development of a carbon-11 labelled PET radiotracer for imaging the NR2B NMDA receptor system. []

2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic acid

  • Compound Description: This compound features a 1,3-benzodioxole ring linked to a benzoic acid moiety through an imine bond. Its crystal structure reveals an intramolecular O—H⋯N hydrogen bond and intermolecular C—H⋯O hydrogen bonds, contributing to its three-dimensional network. []

N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine

  • Compound Description: This compound, bearing both an imidazole and an oxime group, is a precursor for synthesizing new antifungal agents. Research has focused on characterizing its structure, spectral properties, and potential binding modes with target proteins through molecular docking studies. []

2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole

  • Compound Description: This compound contains a 1,3-benzodioxole ring directly linked to a benzimidazole ring. Crystallographic studies revealed its conformational features and intermolecular interactions, primarily involving N—H⋯N hydrogen bonds. []

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)

  • Compound Description: This compound, an MDMA homologue, has been the subject of analytical investigations to develop reliable methods for its identification and differentiation from other related substances. These methods are crucial for forensic analysis and drug control efforts. []

N-substituted-2-({5-[(1E,3E)F-4-(1,3-benzodioxol-5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl) propanamides

  • Compound Description: This entry describes a series of piperine analogs designed and synthesized to evaluate their antimicrobial, hemolytic, and thrombolytic activities. These compounds showed promising antimicrobial effects against several bacterial and fungal strains. []

Properties

Product Name

N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-phenylphenyl)thiourea

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C20H16N2O2S/c25-20(21-15-10-11-18-19(12-15)24-13-23-18)22-17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-12H,13H2,(H2,21,22,25)

InChI Key

GFRPRAXGEUBIEC-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC=CC=C3C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC=CC=C3C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.